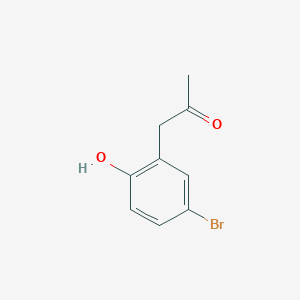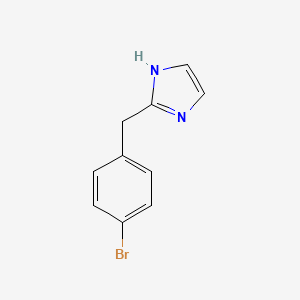
2-(4-Bromobenzyl)-1H-imidazole
Descripción general
Descripción
The compound “2-(4-Bromobenzyl)-1H-imidazole” is a derivative of imidazole, which is a heterocyclic compound. The “2-(4-Bromobenzyl)” part indicates that a bromobenzyl group is attached to the second carbon of the imidazole ring .
Synthesis Analysis
The synthesis of similar compounds often involves palladium-catalyzed cross-coupling reactions . For instance, the synthesis of Stachybotrin C, which contains a 4-bromobenzyl group, involved the use of a di(4-bromobenzyl) ether derivative .Molecular Structure Analysis
While specific structural data for “this compound” was not found, related compounds such as “2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole” have been analyzed using single-crystal X-ray diffraction .Chemical Reactions Analysis
The compound “this compound” likely undergoes reactions similar to other bromobenzyl compounds. For instance, 4-bromobenzyl bromide can undergo SN2 reactions .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- Synthesis and Biological Evaluation : A study by Menteşe, Ülker, and Kahveci (2015) focused on synthesizing derivatives of 2-(4-Bromobenzyl)-1H-imidazole, evaluating their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Notably, some derivatives exhibited potent antimicrobial effects against both Gram-positive and Gram-negative bacteria, especially M. smegmatis (Menteşe, Ülker, & Kahveci, 2015).
Chemical Synthesis and Catalysis
- Copper(I)-Catalyzed Intramolecular C-Arylation : Huang et al. (2013) described a method using copper(I)-catalyzed intramolecular coupling of non-activated aryl bromides with azoles, including 1-(2-bromobenzyl)-1H-imidazoles. This process efficiently produces 5H-imidazo[2,1-a]isoindoles (Huang et al., 2013).
Antimicrobial and Cytotoxicity Studies
- Antibacterial and Cytotoxic Activities : Research by Patil et al. (2010) developed N-heterocyclic carbene–silver complexes from 1H-imidazole and its derivatives. These complexes, including those derived from this compound, displayed significant antibacterial activity and cytotoxicity against human renal-cancer cell lines (Patil et al., 2010).
Pharmaceutical Applications
- Drug Synthesis and Evaluation : Kovalainen et al. (2000) investigated compounds including this compound for their potential in evaluating the histamine H3-receptor activation mechanism. These studies are crucial in understanding receptor interactions and developing targeted therapies (Kovalainen et al., 2000).
Mecanismo De Acción
Target of Action
The primary target of 2-(4-Bromobenzyl)-1H-imidazole is the α-glucosidase enzyme . This enzyme plays a key role in carbohydrate metabolism and glycoprotein biosynthesis . Inhibition of this enzyme can play an important role in the treatment of degenerative diseases, such as type-II diabetes mellitus .
Mode of Action
This inhibition can interfere with the enzymatic action of intestinal α-glucosidase, delaying glucose absorption and decreasing postprandial hyperglycemia .
Biochemical Pathways
The inhibition of α-glucosidase by this compound affects the carbohydrate metabolism pathway . By inhibiting α-glucosidase, the compound prevents the breakdown of complex carbohydrates into glucose, thereby reducing the amount of glucose that enters the bloodstream after a meal .
Pharmacokinetics
The compound’s effectiveness as an α-glucosidase inhibitor suggests that it is likely to be well-absorbed and distributed in the body to reach its target .
Result of Action
The primary result of the action of this compound is the inhibition of α-glucosidase, leading to a reduction in postprandial hyperglycemia . This can help manage blood glucose levels in individuals with type-II diabetes mellitus .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the compound’s absorption and stability . Additionally, the presence of other medications or substances in the body could potentially interact with the compound, affecting its efficacy .
Propiedades
IUPAC Name |
2-[(4-bromophenyl)methyl]-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-9-3-1-8(2-4-9)7-10-12-5-6-13-10/h1-6H,7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYIUZCGZXPAMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid](/img/structure/B1375403.png)
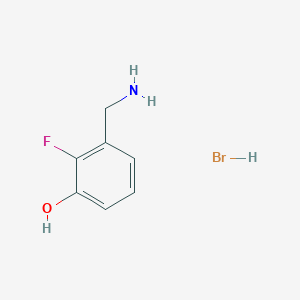

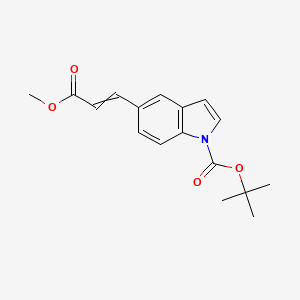

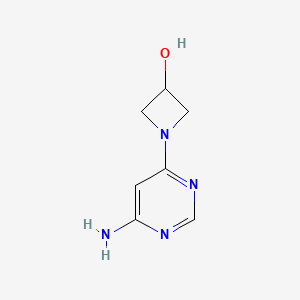
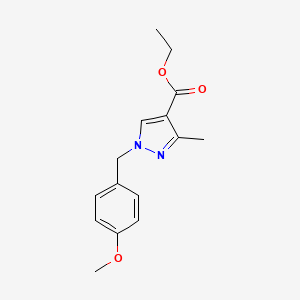

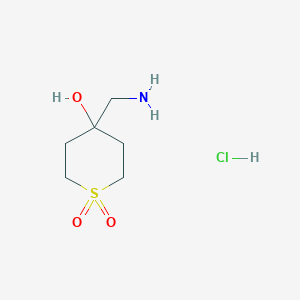

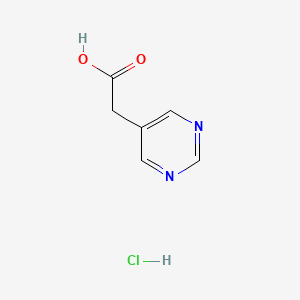
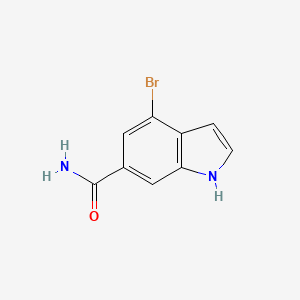
![2-[(Azetidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B1375423.png)
